

# Rociletinib clinical development termination reasons

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## Compound Focus: Rociletinib

CAS No.: 1374640-70-6

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## Detailed Analysis of Termination Reasons

The decision to halt **rociletinib**'s development was the result of several interconnected factors becoming clear during clinical trials.

- **Comparative Efficacy and Data Revisions:** Early-phase trials initially reported a high response rate (59%) in T790M+ patients [1]. However, subsequent data updates revealed a lower **confirmed response rate**. This downgrade in efficacy data during discussions with the FDA significantly weakened **rociletinib**'s competitive position against osimertinib, which demonstrated robust and consistent results [1] [2].
- **Specific Safety Concerns:** The safety profile of **rociletinib** presented unique clinical management challenges. The high incidence of **serious hyperglycemia** required proactive monitoring and intervention, while **QTc prolongation** is a potentially life-threatening side effect that necessitates careful cardiac monitoring and can limit the use of other medications [2]. These issues were less prominent with osimertinib.
- **Failed Trial and Market Context:** The termination of the global TIGER-3 trial due to the sponsor discontinuing the drug program was the direct operational reason for its end. With a superior competing therapy already available and a challenging risk-benefit profile, the commercial and clinical rationale for continuing **rociletinib**'s development evaporated [2].

## Experimental Data and Protocols

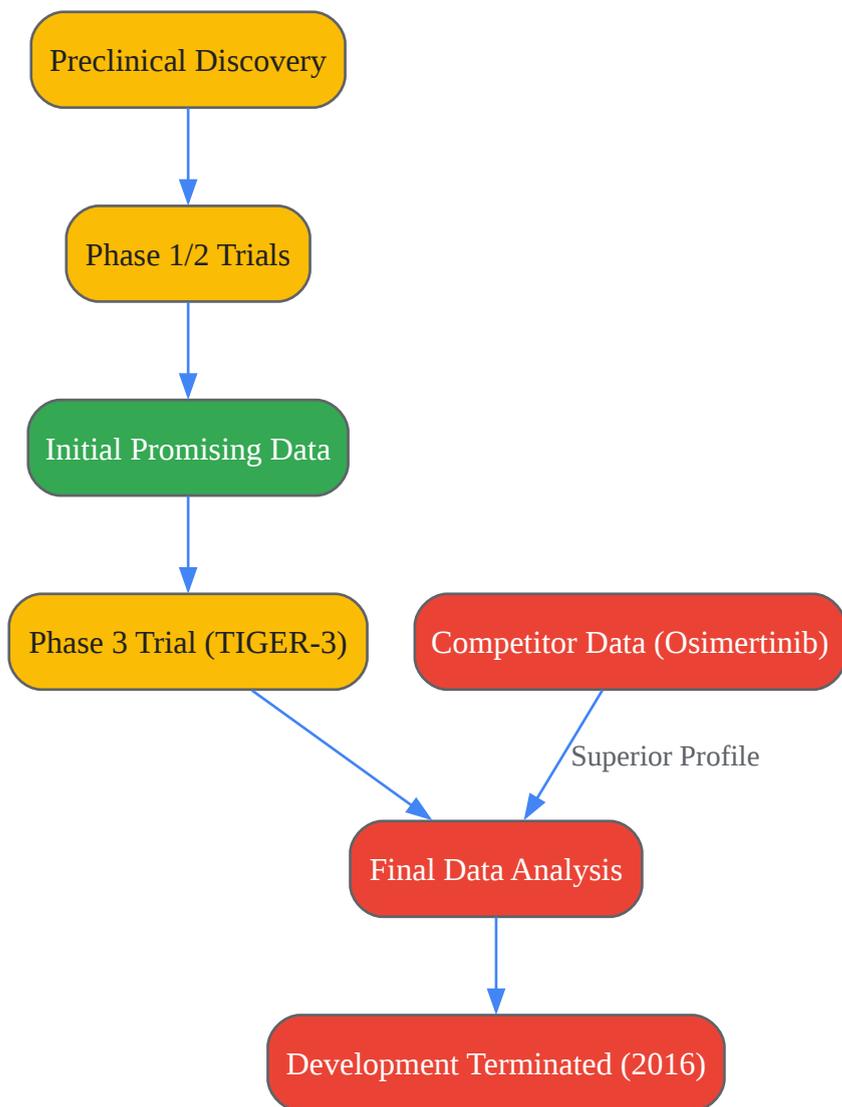
For researchers, the key experimental data and methodologies from **rociletinib**'s development are outlined below.

**Table 2: Key Preclinical and Clinical Experimental Data**

Assay Type	Cell Line / Model	Key Finding (IC50/GI50)	Protocol Summary
<b>Biochemical Kinase Assay</b>	Cell-free system	<b>Ki: 21.5 nM</b> (EGFRL858R/T790M); <b>Ki: 303.3 nM</b> (EGFRWT) [3].	Recombinant human EGFR kinases used in a continuous-read assay (e.g., Omnia assay). Measures inhibitor potency by determining inhibition constant (Ki). [3]
<b>Cellular Growth Assay (In vitro)</b>	NCI-H1975 (L858R/T790M)	<b>GI50: 32 nM</b> [3].	Cells seeded and treated with a dilution series of rociletinib for 72 hours. Cell viability determined by CellTiter-Glo assay. GI50 calculated using non-linear regression (e.g., GraphPad Prism). [3]
<b>In Vivo Efficacy Study</b>	Human EGFR mutant transgenic mouse models	Dose-dependent tumor growth inhibition [3].	Mice (e.g., EGFRL858R/T790M models) treated with rociletinib via oral gavage. Tumor volume measured over time to assess tumor growth inhibition. [3]
<b>Clinical Trial (Phase 1/2)</b>	EGFR T790M+ NSCLC patients	<b>ORR: 59%</b> (Investigator-assessed) [1].	Patients with confirmed EGFR T790M+ NSCLC previously treated with a TKI received rociletinib (e.g., 500 mg or 625 mg BID). Tumor response assessed by RECIST 1.1 criteria. [1]

## Visualizing the Clinical Development Pathway

The following diagram illustrates the key stages and decision points in **rociletinib**'s clinical development, culminating in its termination.



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## References

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